molecular formula C22H22N2O3S3 B11337291 N-[2-(phenylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-[2-(phenylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11337291
M. Wt: 458.6 g/mol
InChI Key: MXRXLFKXJDZDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(phenylsulfanyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene sulfonyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(phenylsulfanyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiophene sulfonyl group and the phenylsulfanyl group. Common synthetic methods include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Sulfonyl Group: This step often involves sulfonylation reactions using thiophene-2-sulfonyl chloride under basic conditions.

    Attachment of the Phenylsulfanyl Group: This can be done through nucleophilic substitution reactions using phenylsulfanyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(phenylsulfanyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of catalysts and solvents like dichloromethane or toluene.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(phenylsulfanyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism by which N-[2-(phenylsulfanyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N-(2-phenylsulfanyl-1-(toluene-4-sulfonyl)-vinyl)-benzamide

Uniqueness

N-[2-(phenylsulfanyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is unique due to the combination of its functional groups and the presence of both a piperidine ring and a thiophene sulfonyl group. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22N2O3S3

Molecular Weight

458.6 g/mol

IUPAC Name

N-(2-phenylsulfanylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C22H22N2O3S3/c25-22(17-12-14-24(15-13-17)30(26,27)21-11-6-16-28-21)23-19-9-4-5-10-20(19)29-18-7-2-1-3-8-18/h1-11,16-17H,12-15H2,(H,23,25)

InChI Key

MXRXLFKXJDZDGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.